molecular formula C13H16O B14220083 5-Hexyn-1-ol, 6-(2-methylphenyl)- CAS No. 748770-65-2

5-Hexyn-1-ol, 6-(2-methylphenyl)-

Cat. No.: B14220083
CAS No.: 748770-65-2
M. Wt: 188.26 g/mol
InChI Key: GIOGDKLOLITSOU-UHFFFAOYSA-N
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Description

5-Hexyn-1-ol, 6-(2-methylphenyl)- is an organic compound with the molecular formula C13H16O. It is a derivative of 5-Hexyn-1-ol, where a 2-methylphenyl group is attached to the sixth carbon atom. This compound is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyn-1-ol, 6-(2-methylphenyl)- typically involves the Sonogashira coupling reaction. This reaction is performed between 5-Hexyn-1-ol and a 2-methylphenyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine to neutralize the hydrogen halide formed during the reaction.

Industrial Production Methods

Industrial production of 5-Hexyn-1-ol, 6-(2-methylphenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes human error.

Chemical Reactions Analysis

Types of Reactions

5-Hexyn-1-ol, 6-(2-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of 6-(2-methylphenyl)-5-hexyn-1-one.

    Reduction: Formation of 6-(2-methylphenyl)-5-hexen-1-ol or 6-(2-methylphenyl)-hexan-1-ol.

    Substitution: Formation of 6-(2-methylphenyl)-5-hexyn-1-chloride or 6-(2-methylphenyl)-5-hexyn-1-bromide.

Scientific Research Applications

5-Hexyn-1-ol, 6-(2-methylphenyl)- is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hexyn-1-ol, 6-(2-methylphenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the 2-methylphenyl group enhances its binding affinity and specificity towards certain targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-Hexyn-1-ol: The parent compound without the 2-methylphenyl group.

    6-Iodo-1-hexyne: A similar compound with an iodine atom instead of the hydroxyl group.

    5-Hexen-1-ol: A similar compound with a double bond instead of a triple bond.

Uniqueness

5-Hexyn-1-ol, 6-(2-methylphenyl)- is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and specificity, making it valuable in various applications.

Properties

CAS No.

748770-65-2

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

6-(2-methylphenyl)hex-5-yn-1-ol

InChI

InChI=1S/C13H16O/c1-12-8-5-6-10-13(12)9-4-2-3-7-11-14/h5-6,8,10,14H,2-3,7,11H2,1H3

InChI Key

GIOGDKLOLITSOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C#CCCCCO

Origin of Product

United States

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